molecular formula C13H11NO B1357042 5-(4-Methylphenyl)-3-pyridinecarbaldehyde CAS No. 229008-16-6

5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Cat. No. B1357042
M. Wt: 197.23 g/mol
InChI Key: ANPGUJZUWRYNKV-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-MPPCA, is an important synthetic intermediate used in the synthesis of various compounds. It is a white to off-white crystalline solid, soluble in most organic solvents. 5-MPPCA is a versatile compound which has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of various polymers and monomers.

Scientific Research Applications

Catalytic Methylation

5-(4-Methylphenyl)-3-pyridinecarbaldehyde plays a role in catalytic methylation processes. A study by Grozavu et al. (2020) explores the methylation of pyridines using rhodium catalysis. This process is significant for introducing methyl groups onto aromatic rings, a crucial step in various chemical syntheses (Grozavu et al., 2020).

Photophysical Properties

In photophysical studies, compounds like 5-(4-Methylphenyl)-3-pyridinecarbaldehyde are essential. Altinolcek et al. (2021) synthesized derivatives to study intramolecular charge transfer (ICT) properties, crucial for understanding fluorescent behaviors and designing advanced materials (Altinolcek et al., 2021).

Pyrazole Synthesis

López et al. (2004) discuss the reaction of pyridine-4-carbaldehyde with ferrocenyl-4,5-dihydropyrazoles to create pyrazoles, demonstrating the compound’s utility in synthesizing heterocyclic compounds with potential applications in pharmaceuticals (López et al., 2004).

Polymerization Applications

Haddleton et al. (1997) show that 2-pyridinecarbaldehyde imines can be used in atom transfer polymerization, a significant process in creating polymers with controlled structures and functionalities (Haddleton et al., 1997).

Metal Ion Detection

Cha and Park (1996) synthesized derivatives for the spectrofluorimetric determination of Fe(III) ions, indicating the compound's utility in sensitive, selective metal ion detection (Cha & Park, 1996).

Synthesis of Pyrido[2,3-d]pyrimidines

Perandones and Soto (1998) utilized aminopyrimidinecarbaldehydes for the synthesis of pyrido[2,3-d]pyrimidines, highlighting its importance in creating complex heterocyclic structures (Perandones & Soto, 1998).

properties

IUPAC Name

5-(4-methylphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPGUJZUWRYNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594196
Record name 5-(4-Methylphenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)-3-pyridinecarbaldehyde

CAS RN

229008-16-6
Record name 5-(4-Methylphenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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